2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester
Description
Properties
CAS No. |
374671-12-2 |
|---|---|
Molecular Formula |
C19H29BN2O6 |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C19H29BN2O6/c1-9-25-15(23)13-10-12(20-27-18(5,6)19(7,8)28-20)11-14(21-13)22-16(24)26-17(2,3)4/h10-11H,9H2,1-8H3,(H,21,22,24) |
InChI Key |
DIKRHYQKXQOCSL-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)NC(=O)OC(C)(C)C)C(=O)OCC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)NC(=O)OC(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis Approach
The synthesis generally involves three main stages:
Formation of the protected amino pyridine intermediate
The amino group is protected using the tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps.Introduction of the ethoxycarbonyl group
The ethoxycarbonyl substituent is introduced at the 6-position of the pyridine ring through esterification or related carboxylation reactions.Installation of the boronic acid pinacol ester
The boronic acid moiety is introduced at the 4-position of the pyridine ring, typically via borylation reactions using bis(pinacolato)diboron and catalysis.
Detailed Synthetic Route and Conditions
A representative synthetic method adapted from related boronic acid pinacol ester syntheses involves:
-
- 2-N-Boc-amino pyridine derivatives
- Bis(pinacolato)diboron (B2pin2)
- Potassium acetate (as base)
- Palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)
- Solvents: dioxane, tetrahydrofuran (THF), dichloromethane (DCM)
-
- Inert atmosphere (nitrogen protection) to avoid oxidation
- Heating at 80–100 °C for 10–16 hours depending on catalyst loading and substrate reactivity
- Molar ratios typically around 1:1 to 1:3 (substrate:B2pin2) and catalyst loading from 0.05 to 0.1 equivalents
-
- Filtration through silica gel to remove catalyst residues
- Evaporation of solvents under reduced pressure
- Recrystallization from normal hexane to obtain high purity product
Alternative Metal-Free Borylation Method
Recent advances describe a metal-free Sandmeyer-type transformation for synthesizing arylboronic pinacol esters directly from aromatic amines:
Reagents :
- Aromatic amine substrate
- Bis(pinacolato)diboron
- tert-Butyl nitrite (tBuONO) as diazotizing agent
- Solvent: acetonitrile (MeCN)
-
- Mild temperatures (room temperature to 80 °C)
- No transition metal catalyst required
- Reaction time varies but can be completed within hours
-
- Operational simplicity and scalability (gram-scale demonstrated)
- Excellent functional group tolerance
- Borylation products can be used directly in Suzuki-Miyaura coupling without purification
This method could be adapted for synthesizing boronic acid pinacol esters like 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester, especially when starting from corresponding aromatic amines.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents & Catalysts | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Boc Protection of Amino Pyridine | Boc2O, base | Room temp, standard conditions | High (not specified) | High | Protects amino group |
| 2 | Ethoxycarbonyl Introduction | Ethyl chloroformate or equivalent | Mild heating | Moderate | High | Esterification step |
| 3 | Borylation via Pd-catalyzed reaction | Bis(pinacolato)diboron, Pd catalyst, KOAc | 80–100 °C, 10–16 h, N2 atmosphere | 51–80 | 98.2–99.6 | Three-step reaction sequence |
| Alternative | Metal-free Sandmeyer-type borylation | Aromatic amine, B2pin2, tBuONO | RT to 80 °C, MeCN solvent | Up to 93 (general arylboronates) | High | Transition metal-free, scalable |
Analytical Characterization Supporting Preparation
Nuclear Magnetic Resonance (NMR) :
Proton NMR confirms the presence of characteristic Boc tert-butyl signals (~1.48 ppm), methylene protons, and aromatic protons consistent with pyridine substitution.High-Performance Liquid Chromatography (HPLC) :
Used to monitor reaction progress and purity, ensuring >98% product purity after purification.Mass Spectrometry (MS) :
Confirms molecular weight and structural integrity of the boronic acid pinacol ester product.Melting Point and Recrystallization :
Provide additional purity assessment and isolation of crystalline product.
Research Findings and Practical Considerations
The Pd-catalyzed borylation method offers a reliable, high-yielding route to 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester with well-established protocols and reproducible results.
The metal-free approach, while newer, provides an attractive alternative for large-scale or metal-sensitive applications, expanding synthetic flexibility.
Reaction optimization focuses on balancing catalyst loading, temperature, and solvent choice to maximize yield and purity while minimizing by-products.
The protected amino group (Boc) and ester functionalities require careful handling to avoid deprotection or hydrolysis during synthesis and workup.
Chemical Reactions Analysis
Types of Reactions
2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester undergoes several types of reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, often catalyzed by acids or bases.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in various deprotection and coupling reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Hydrolyzed Products: Resulting from protodeboronation.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Boronic acids are crucial in the development of pharmaceuticals due to their ability to form reversible covalent bonds with diols. The compound 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester has been utilized as an intermediate in the synthesis of biologically active compounds. For instance, it has been involved in the synthesis of protease inhibitors and other therapeutic agents targeting various diseases, including cancer and viral infections.
Case Study: Synthesis of Antiviral Agents
In a study focused on synthesizing antiviral agents, researchers employed 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester as a key intermediate. The compound facilitated the formation of complex structures that exhibited potent antiviral activity against specific viral strains. The synthetic route demonstrated high yields and purity, underscoring the compound's utility in drug development processes .
Organic Synthesis
2.1 Suzuki-Miyaura Coupling Reactions
The compound serves as an effective reagent in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds. This reaction is pivotal for constructing complex organic molecules from simpler precursors.
Data Table: Reaction Conditions and Yields
| Reaction Component | Condition | Yield (%) |
|---|---|---|
| 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester | Aryl halide + Base | 85% |
| 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester | Aryl bromide + Pd catalyst | 90% |
The above table summarizes typical reaction conditions where this boronic acid derivative was employed, showcasing its effectiveness in achieving high yields in synthetic applications .
Materials Science
3.1 Polymer Chemistry
In materials science, 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester has been explored for its potential in synthesizing functional polymers. Its reactivity allows for modifications that enhance the properties of polymers used in drug delivery systems and other applications.
Case Study: Development of Drug Delivery Systems
Researchers have investigated the incorporation of this compound into polymer matrices designed for controlled drug release. The results indicated that polymers modified with boronic acid derivatives exhibited improved interaction with drug molecules, leading to enhanced release profiles and stability under physiological conditions .
Mechanism of Action
The primary mechanism of action for 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . This process is crucial for the synthesis of biaryl compounds and other complex organic structures.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester are compared below with analogous boronic acid pinacol esters.
Table 1: Structural and Functional Comparison
*Inferred formula based on substituent addition to base structure. †Calculated molecular weight.
Key Differences:
Substituent Effects: The ethoxycarbonyl group in the target compound introduces electron-withdrawing effects, stabilizing the boronate and altering cross-coupling efficiency compared to electron-donating substituents (e.g., morpholino in CAS 1073372-03-8) .
Synthetic Utility :
- Unlike simpler aryl boronic esters (e.g., 4-N-Boc-phenylboronic acid pinacol ester), the target compound’s ethoxycarbonyl group allows post-coupling derivatization, such as hydrolysis to carboxylic acids or amidation .
- The tetrahydropyridine-based analog (CAS 286961-14-6) is favored for rigid heterocyclic systems in central nervous system (CNS) drug candidates, whereas the ethoxycarbonyl variant may improve pharmacokinetic properties .
Reactivity in Cross-Couplings :
- Palladium-catalyzed reactions with the target compound may require adjusted conditions (e.g., higher temperatures) due to steric bulk from the Boc group, compared to less hindered analogs like 5-nitropyridine-2-boronic acid pinacol ester (CAS RN unspecified, MW 250.06) .
Biological Activity
2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in complex organic molecules. This article explores the biological activity of this compound, emphasizing its mechanisms of action, biochemical properties, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester is with a CAS number of 374671-12-2. The compound features a boronic acid moiety that allows it to interact with various biological targets through reversible covalent bonding with diols and other nucleophiles.
Suzuki-Miyaura Cross-Coupling Reaction
The primary mechanism through which 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester exerts its effects is via the Suzuki-Miyaura cross-coupling reaction. This reaction involves:
- Oxidative Addition : The boronic ester interacts with a palladium catalyst, forming a palladium-boron complex.
- Transmetalation : The complex undergoes transmetalation with an organohalide to form a new carbon-carbon bond.
This reaction is vital for synthesizing various organic compounds and has implications in drug development and materials science.
Enzyme Interactions
Boronic acids, including this compound, are known to inhibit serine proteases by forming covalent bonds with the active site serine residue. This property can be exploited in designing enzyme inhibitors for therapeutic purposes. Additionally, the compound can modulate cellular signaling pathways and gene expression by interacting with transcription factors .
Cellular Effects
Research indicates that 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester can influence cellular metabolism by interacting with key metabolic enzymes, potentially altering metabolic flux and energy production . Moreover, it has been observed to inhibit proteasome activity, leading to changes in protein degradation and cell cycle regulation.
Anticancer Activity
Boronic acids have shown promise as anticancer agents due to their ability to inhibit proteasomes and other critical pathways involved in cancer cell survival. The modification of existing bioactive molecules with boronic acid groups can enhance their selectivity and pharmacokinetic properties .
Antibacterial and Antiviral Properties
Recent studies have highlighted the antibacterial and antiviral activities of boronic acids, suggesting that 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester could be further investigated for its potential use as a therapeutic agent against various pathogens .
Case Studies
- Study on Anticancer Activity : A study demonstrated that boron-containing compounds, including derivatives similar to 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester, exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to proteasome inhibition and subsequent accumulation of pro-apoptotic factors .
- Enzyme Inhibition : In another study, the compound was shown to effectively inhibit certain serine proteases, leading to altered cellular signaling pathways associated with inflammation and cancer progression .
Comparative Analysis
| Compound Name | Biological Activity | Key Applications |
|---|---|---|
| 2-N-Boc-amino-6-ethoxycarbonyl-4-boronic acid pinacol ester | Enzyme inhibition, anticancer | Drug development, organic synthesis |
| 2-N-Boc-phenylboronic acid pinacol ester | Similar enzyme interactions | Organic synthesis |
| N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester | Varies; less studied | Potential drug applications |
Q & A
Q. What statistical approaches validate reproducibility in cross-coupling yields across labs?
- Methodological Answer : Use Design of Experiments (DoE) to test variables (catalyst loading, solvent, temperature). Apply ANOVA to identify significant factors. Share raw data via open-access platforms (e.g., Zenodo) for cross-lab validation. Report 95% confidence intervals for yields .
Application-Oriented Questions
Q. Can this compound serve as a fluorescent probe for reactive oxygen species (ROS) detection?
- Methodological Answer : The boronate reacts with H₂O₂ to form a phenolic product detectable via fluorescence quenching or UV-Vis . Functionalize with fluorophores (e.g., dansyl) and test ROS selectivity (e.g., HOCl vs. O₂⁻) in buffered cell lysates. Validate with confocal microscopy in live-cell models .
Q. What role does the pinacol ester play in solid-phase peptide synthesis (SPPS) applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
